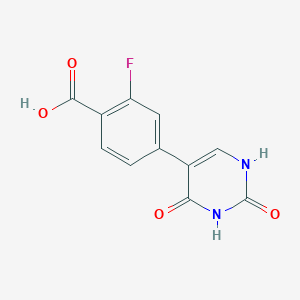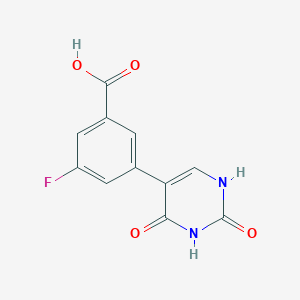
5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95%
Übersicht
Beschreibung
5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine (5-FC) is a fluorinated pyrimidine derivative that has recently been studied for its potential application in scientific research. Developed in the early 2000s, 5-FC has been used in a variety of research applications, including as a fluorescent dye for cell imaging, as a fluorescent tagging molecule for protein labeling, and as a fluorescent marker for DNA sequencing. The purpose of
Wissenschaftliche Forschungsanwendungen
5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications, including as a fluorescent dye for cell imaging, as a fluorescent tagging molecule for protein labeling, and as a fluorescent marker for DNA sequencing. In cell imaging, 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% has been used to visualize the subcellular localization of proteins, lipids, and other molecules. In protein labeling, 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% has been used to detect and quantify proteins in cell lysates. In DNA sequencing, 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% has been used to detect and quantify single-nucleotide polymorphisms (SNPs).
Wirkmechanismus
The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the fluorescent properties of 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% are due to the presence of a fluorine atom in the molecule, which increases the molecule’s affinity for light. Additionally, 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% is believed to bind to proteins and other molecules in a manner similar to other fluorescent dyes, allowing it to be used in cell imaging and protein labeling applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% are not yet fully understood. However, it is believed that 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% does not have any significant toxic effects, as it does not penetrate cell membranes and is excreted from the body in a relatively short period of time. In addition, 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% has been shown to be non-mutagenic, non-carcinogenic, and non-irritating.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% in lab experiments is its low toxicity and high fluorescent intensity. Additionally, 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% is relatively easy to synthesize and can be used in a variety of applications, including cell imaging and protein labeling. However, there are some limitations to using 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% in lab experiments. For example, 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% is not soluble in water, which can make it difficult to use in some applications. Additionally, 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% can be difficult to handle due to its high reactivity.
Zukünftige Richtungen
There are a number of potential future directions for 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% research. One potential direction is to further investigate the mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% in drug design and delivery. Finally, research could be conducted to improve the synthesis method of 5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% and to develop new methods for its use in lab experiments.
Synthesemethoden
5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine, 95% is synthesized through a multi-step process that involves the reaction of 4-(2-fluoro-5-nitrophenyl)-2-hydroxypyrimidine with dimethylformamide dimethylacetal in the presence of a base. The reaction proceeds through the formation of a hydroxyl group and the subsequent displacement of a fluorine atom. The product is then purified by recrystallization and filtered to yield a white solid.
Eigenschaften
IUPAC Name |
4-fluoro-3-(2-oxo-1H-pyrimidin-5-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-9-2-1-6(10(15)16)3-8(9)7-4-13-11(17)14-5-7/h1-5H,(H,15,16)(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPXJXHKFBMROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CNC(=O)N=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686844 | |
| Record name | 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Carboxy-2-fluorophenyl)-2-hydroxypyrimidine | |
CAS RN |
1261923-47-0 | |
| Record name | 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385660.png)










